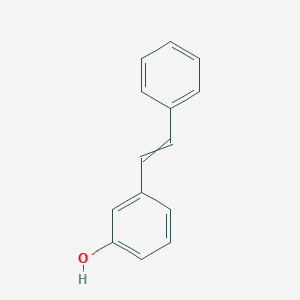

3-(2-Phenylethenyl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-phenylethenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939102 |

Source

|

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-18-6 |

Source

|

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Whitepaper: Advanced Synthesis Protocol for 3-(2-Phenylethenyl)phenol

Strategic Route Selection & Mechanistic Rationale

The synthesis of 3-(2-phenylethenyl)phenol—commonly referred to as 3-hydroxystilbene—demands rigorous stereochemical control. In drug development and materials science, the (E)-isomer is typically the active pharmacophore due to its planar conformation, which facilitates target binding and extended π-conjugation[1].

When designing the synthetic architecture for this molecule, chemists must prioritize trans-selectivity while managing the nucleophilic lability of the phenolic hydroxyl group. While the classical Wittig olefination is a highly reliable carbon-carbon bond-forming reaction, it inherently produces an isomeric mixture of (E) and (Z) alkenes, necessitating tedious chromatographic separation and reducing overall atom economy[2].

Conversely, the Palladium-catalyzed Heck cross-coupling reaction offers exceptional (E)-stereoselectivity[3]. However, unprotected phenols can poison the palladium catalyst or participate in deleterious side reactions (such as C-O coupling). Therefore, a robust protection-deprotection strategy is mandated to ensure a high-yielding, self-validating workflow[1].

Retrosynthetic pathways for 3-(2-Phenylethenyl)phenol synthesis.

Quantitative Route Analysis

To justify the selection of the Heck coupling pathway, the following table summarizes the quantitative metrics and mechanistic trade-offs of the three primary olefination strategies used in stilbene synthesis[2][3][4].

| Strategy | Reagents | Stereoselectivity (E:Z) | Typical Yield | Mechanistic Advantage | Critical Limitation |

| Heck Cross-Coupling | Aryl iodide + Styrene | > 95:5 | 75–90% | Direct C-C bond formation, high atom economy | Requires Pd catalyst, sensitive to free phenols |

| Wittig Olefination | Phosphonium ylide + Aldehyde | 50:50 to 80:20 | 60–85% | Mild conditions, highly reliable | Poor stereocontrol, triphenylphosphine oxide waste |

| HWE Reaction | Phosphonate + Aldehyde | > 90:10 | 70–90% | Water-soluble byproducts, good E-selectivity | Requires strong bases (e.g., NaH) |

The Catalytic Engine: Palladium-Mediated Cross-Coupling

The core of this protocol relies on the Heck catalytic cycle. The causality behind the reagent selection is critical for optimization:

-

Why MOM over Acetyl protection? Acetyl protecting groups are susceptible to premature cleavage under the basic conditions (e.g., Et₃N at 100 °C) required for the Heck reaction. This exposes the phenoxide ion, which coordinates with the Pd(II) intermediate and arrests the catalytic cycle[3]. Methoxymethyl (MOM) ethers exhibit absolute stability in basic environments and can be orthogonally cleaved under mild acidic conditions[1].

-

Why P(o-tolyl)₃? The steric bulk of tri(o-tolyl)phosphine (cone angle θ = 194°) forces the palladium complex into a highly reactive, coordinatively unsaturated 14-electron Pd(0)L state. This accelerates the rate-determining oxidative addition of the electron-rich 3-iodo-MOM-benzene.

Pd-catalyzed Heck coupling catalytic cycle.

Self-Validating Experimental Protocol

Stage I: Phenolic Masking via MOM Etherification

Objective: Protect the acidic phenolic proton to prevent catalyst deactivation.

-

Initialization: Dissolve 3-iodophenol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol) dropwise at 0 °C. Stir for 10 minutes.

-

Protection: Slowly add chloromethyl methyl ether (MOM-Cl, 12.0 mmol). Caution: MOM-Cl is a potent carcinogen; handle exclusively in a fume hood.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 30 mL).

-

Self-Validation Check: TLC (Hexane:EtOAc 4:1) must show the complete disappearance of the polar phenol spot (Rf ~0.3) and the appearance of a non-polar MOM ether spot (Rf ~0.7). IR spectroscopy will confirm the absence of the broad O-H stretch at 3300 cm⁻¹.

-

Stage II: Stereoselective Heck Cross-Coupling

Objective: Construct the (E)-stilbene backbone via Pd-catalysis[3].

-

Initialization: In an oven-dried Schlenk flask, combine 1-iodo-3-(methoxymethoxy)benzene (8.0 mmol), styrene (12.0 mmol), Pd(OAc)₂ (0.4 mmol, 5 mol%), and P(o-tolyl)₃ (0.8 mmol, 10 mol%).

-

Solvent & Base: Add anhydrous dimethylformamide (DMF, 20 mL) and triethylamine (Et₃N, 24.0 mmol). Degas the mixture via three freeze-pump-thaw cycles.

-

Propagation: Heat the reaction mixture to 100 °C for 16 hours under nitrogen.

-

Workup & Validation: Cool to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 × 40 mL). Wash the organic layer with brine to remove DMF.

-

Self-Validation Check: TLC (Hexane:EtOAc 9:1) monitored under UV (254 nm). The product spot will be intensely UV-active due to the newly formed extended conjugated π-system.

-

Stage III: Chemoselective Deprotection

Objective: Cleave the MOM ether without isomerizing the (E)-alkene[1].

-

Initialization: Dissolve the crude (E)-1-(methoxymethoxy)-3-(2-phenylethenyl)benzene (approx. 7.0 mmol) in methanol (40 mL).

-

Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 3.5 mmol).

-

Propagation: Reflux the mixture (65 °C) for 8–12 hours.

-

Workup & Validation: Evaporate the methanol in vacuo. Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).

-

Self-Validation Check: ¹H NMR (CDCl₃ or DMSO-d₆) is critical here. The spectrum must show the reappearance of the phenolic -OH proton (exchangeable with D₂O). Crucially, the vinylic protons must appear as a pair of doublets at ~7.0–7.2 ppm with a large coupling constant (J = 16.0–16.5 Hz), definitively proving the (E)-stereochemistry.

-

References

-

Title: Synthesis, Antitumor Evaluation, and Apoptosis-Inducing Activity of Hydroxylated (E)-Stilbenes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis of hydroxystilbenes and their derivatives via Heck reaction Source: Natural Product Research (Taylor & Francis) URL: [Link]

-

Title: The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Phenylethenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Phenylethenyl)phenol, also known as 3-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Stilbenoids, a class of natural and synthetic compounds, have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(2-Phenylethenyl)phenol, offering insights into its chemical identity, and established methodologies for its characterization. This document is designed to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds in drug discovery and development.

Chemical Identity

A precise understanding of the chemical identity of 3-(2-Phenylethenyl)phenol is fundamental for any scientific investigation. The molecule consists of a phenol ring linked to a styrene moiety, resulting in a conjugated system that influences its chemical and physical properties.

| Identifier | Value |

| IUPAC Name | 3-(2-phenylethenyl)phenol |

| Synonyms | 3-Hydroxystilbene |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 17861-18-6 ((E)-isomer)[1][2] |

| Chemical Structure | (E)-3-(2-phenylethenyl)phenol |

Diagram of the chemical structure of (E)-3-(2-phenylethenyl)phenol.

Caption: Chemical structure of (E)-3-(2-phenylethenyl)phenol.

Synthesis of 3-(2-Phenylethenyl)phenol

The synthesis of 3-(2-Phenylethenyl)phenol can be achieved through several established synthetic routes, with the Wittig and Heck reactions being among the most common. These methods offer versatility in introducing substituents on the aromatic rings.

Wittig Reaction

The Wittig reaction is a widely used method for forming carbon-carbon double bonds and is particularly useful for synthesizing stilbene derivatives[3][4][5]. The general workflow involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of 3-(2-Phenylethenyl)phenol, this typically involves the reaction of a benzyltriphenylphosphonium salt with 3-hydroxybenzaldehyde[3][6].

Caption: General workflow for the synthesis of 3-(2-phenylethenyl)phenol via the Wittig reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene[7][8][9]. This method is also highly effective for the synthesis of stilbenes. For 3-(2-Phenylethenyl)phenol, this could involve the coupling of 3-iodophenol with styrene or vice versa.

Caption: General scheme for the synthesis of 3-(2-phenylethenyl)phenol via the Heck reaction.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following sections detail the key properties of 3-(2-Phenylethenyl)phenol and the standard methodologies for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range.

Experimental Data: Specific experimental melting point data for 3-(2-Phenylethenyl)phenol is not readily available in the surveyed literature.

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the crystalline 3-(2-Phenylethenyl)phenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a compound's volatility.

Experimental Data: Specific experimental boiling point data for 3-(2-Phenylethenyl)phenol is not readily available in the surveyed literature.

Protocol for Boiling Point Determination (Micro-scale):

-

Sample Preparation: A small amount of the liquid 3-(2-Phenylethenyl)phenol is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility

Solubility, particularly in aqueous and lipid-like environments, is a critical factor influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Experimental Data: Specific experimental aqueous solubility data for 3-(2-Phenylethenyl)phenol is not readily available. However, as a stilbenoid with a phenolic hydroxyl group, it is expected to have low aqueous solubility and higher solubility in organic solvents like ethanol and DMSO[10][11].

Protocol for "Shake-Flask" Solubility Determination:

-

Equilibration: An excess amount of solid 3-(2-Phenylethenyl)phenol is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, or octanol) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 3-(2-Phenylethenyl)phenol in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity (pKa)

The acidity of the phenolic hydroxyl group, quantified by its pKa value, is crucial as it determines the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Experimental Data: The experimental pKa of 3-hydroxystilbene has been reported to be approximately 10.1[11].

Protocol for pKa Determination by Potentiometric Titration:

-

Solution Preparation: A known concentration of 3-(2-Phenylethenyl)phenol is dissolved in a suitable solvent mixture, often a co-solvent system like water-methanol or water-acetonitrile to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of 3-(2-Phenylethenyl)phenol.

UV-Vis Spectroscopy

The conjugated π-system of the stilbene backbone gives rise to characteristic absorption bands in the ultraviolet-visible region of the electromagnetic spectrum.

Expected Spectral Features: Stilbenes typically exhibit a strong absorption band in the UV region. The exact wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic rings and the solvent polarity. For hydroxystilbenes, λmax is often in the range of 300-330 nm.

Protocol for UV-Vis Analysis:

-

Solution Preparation: A dilute solution of 3-(2-Phenylethenyl)phenol is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

Data Interpretation: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural determination of 3-(2-Phenylethenyl)phenol, providing detailed information about the chemical environment of each proton and carbon atom.

Expected Spectral Features:

-

¹H NMR: Aromatic protons will appear in the range of δ 6.5-8.0 ppm. The vinylic protons of the ethenyl bridge will give characteristic signals, with the coupling constant (J-value) being indicative of the stereochemistry (trans-isomers typically have J > 14 Hz, while cis-isomers have J < 12 Hz). The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: Aromatic and vinylic carbons will resonate in the region of δ 110-160 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of 3-(2-Phenylethenyl)phenol are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: Chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, 3-(2-Phenylethenyl)phenol is expected to show a prominent [M-H]⁻ ion in negative ion mode due to the acidic phenolic proton. Collision-induced dissociation (CID) of this ion can lead to characteristic fragment ions resulting from the cleavage of the stilbene backbone[12][13][14].

Protocol for Mass Spectrometric Analysis:

-

Sample Introduction: A dilute solution of 3-(2-Phenylethenyl)phenol is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Ionization: The sample is ionized using an appropriate technique, such as ESI.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (in MS/MS experiments) are determined.

Biological and Toxicological Considerations

While this guide focuses on physicochemical properties, it is pertinent to mention that stilbenoids, as a class, exhibit a wide range of biological activities. The hydroxyl substitution pattern is known to significantly influence these activities. For instance, some hydroxystilbenes have shown promising anticancer and antioxidant effects[15].

Limited specific toxicological data for 3-(2-Phenylethenyl)phenol is available. However, studies on related compounds, such as 3'-hydroxypterostilbene, have shown a good safety profile in animal models, with a No-Observed-Adverse-Effect-Level (NOAEL) established at high doses[16]. As with any novel compound, thorough toxicological evaluation is a prerequisite for any potential therapeutic application.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(2-Phenylethenyl)phenol. While some experimental data for this specific molecule remains to be fully elucidated in publicly accessible literature, the established methodologies for the characterization of phenols and stilbenes provide a clear and robust framework for its investigation. The information and protocols detailed herein are intended to empower researchers in drug discovery and development to confidently synthesize, characterize, and evaluate this and other promising stilbenoid compounds.

References

-

Majeed, M., Bani, S., Natarajan, S., Pandey, A., & S, N. (2017). Evaluation of 90 day repeated dose oral toxicity and reproductive/developmental toxicity of 3'-hydroxypterostilbene in experimental animals. PLOS ONE, 12(3), e0172770. Retrieved from [Link]

-

Guiso, M., et al. (2007). Synthesis of hydroxystilbenes and their derivatives via Heck reaction. Natural Product Research, 21(7), 567-575. Retrieved from [Link]

-

Pino, G. A., et al. (2003). Hydroxystilbene isomer-specific photoisomerization versus proton transfer. Journal of the American Chemical Society, 125(14), 4044-4045. Retrieved from [Link]

-

Borges, R. S., et al. (2020). Determination of the pKa Values of trans-Resveratrol, a Triphenolic Stilbene, by Singular Value Decomposition. Comparison with Theory. The Journal of Physical Chemistry A, 124(29), 6036-6044. Retrieved from [Link]

-

Amarasinghe, N. R., et al. (2016). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry, 12, 2376-2386. Retrieved from [Link]

-

Guiso, M., et al. (2007). Synthesis of hydroxystilbenes and their derivatives via Heck reaction. Natural Product Research, 21(7), 567-575. Retrieved from [Link]

-

ResearchGate. (n.d.). Left. UV-vis absorption spectrum of 3 (0.125 mM, black solid line) in.... Retrieved from [Link]

-

Stella, L., et al. (2008). Collisionally induced fragmentation of species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements. Rapid Communications in Mass Spectrometry, 22(23), 3867-3872. Retrieved from [Link]

-

Noels, A. F., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 248(21-24), 2323-2336. Retrieved from [Link]

-

Wright, J. S., et al. (2011). Effect of Cα–Cβ Bond Type on the Radical Scavenging Activity of Hydroxy Stilbenes: Theoretical Insights in the Gas and Liquid Phase. The Journal of Physical Chemistry A, 115(45), 12536-12547. Retrieved from [Link]

-

Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

Alonso, F., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. Beilstein Journal of Organic Chemistry, 13, 1698-1706. Retrieved from [Link]

- Google Patents. (n.d.). CN103214354A - Preparation method of trans-stilbene compound and water-soluble derivative of compound.

-

Kaur, H., et al. (2016). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 6(81), 77521-77559. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Collisionally induced fragmentation of [M-H] − species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements | Request PDF. Retrieved from [Link]

-

Zhang, J., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 683. Retrieved from [Link]

-

Zhang, J., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 683. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for the hydroxyl group reported for different DHBs. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (Literature) and Theoretically Predicted pKa Values, and Calculated Relative Deprotonation Energies (DE) for a Series of Hydroxyflavones. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectral values of 3a, 3b and 3c | Download Table. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). 3'-Hydroxypterostilbene and pinostilbene: Their chemistry, sources, anticancer and other pharmacological properties, pharmacokinetics, and patents. Retrieved from [Link]

-

NextSDS. (n.d.). 3-[(E)-2-PHENYLETHENYL]PHENOL — Chemical Substance Information. Retrieved from [Link]

-

Chemoenzymatic Synthesis of Original Stilbene Dimers Possessing Wnt Inhibition Activity in Triple-Negative Breast Cancer Cells Using the Enzymatic Secretome of Botrytis cinerea Pers. (2022). Frontiers in Chemistry, 10, 869632. Retrieved from [Link]

-

Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023). Molecules, 28(11), 4471. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-(2-phenylethyl)-. Retrieved from [Link]

-

Novikov, N. A., et al. (1986). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Polymer Science U.S.S.R., 28(4), 846-854. Retrieved from [Link]

-

NextSDS. (n.d.). 3-[(E)-2-PHENYLETHENYL]PHENOL — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising approaches | Request PDF. Retrieved from [Link]

-

Orlandi, M., et al. (2004). Antioxidant Activity of Hydroxystilbene Derivatives in Homogeneous Solution. The Journal of Organic Chemistry, 69(22), 7789-7795. Retrieved from [Link]

-

Kim, S. Y., et al. (2018). Production of Bioactive 3'-Hydroxystilbene Compounds Using the Flavin-Dependent Monooxygenase Sam5. Journal of Microbiology and Biotechnology, 28(7), 1105-1111. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of pterostilbene and 3′-hydroxypterostilbene. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

MDPI. (2017). Therapeutic Versatility of Resveratrol Derivatives. Retrieved from [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Temperatures of boiling and melting points of pure phenols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trans-9-(2-phenylethenyl)anthracene. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. nextsds.com [nextsds.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of hydroxystilbenes and their derivatives via Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collisionally induced fragmentation of [M-H](-) species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. Evaluation of 90 day repeated dose oral toxicity and reproductive/developmental toxicity of 3'-hydroxypterostilbene in experimental animals | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Solubility of 3-(2-Phenylethenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Phenylethenyl)phenol, a structural analog of the well-studied resveratrol, belongs to the stilbenoid family of compounds. These molecules are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. However, the therapeutic efficacy of any compound is fundamentally linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation feasibility. This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of 3-(2-Phenylethenyl)phenol, offering field-proven insights for researchers and drug development professionals. While specific experimental solubility data for 3-(2-Phenylethenyl)phenol is not extensively available in public literature, this guide will leverage data from structurally similar compounds, such as resveratrol and other phenolic compounds, to provide a robust predictive analysis.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The molecular structure of 3-(2-Phenylethenyl)phenol, featuring a polar phenolic hydroxyl group and a large nonpolar phenylethenyl backbone, dictates a nuanced solubility profile.

The Role of Polarity and Hydrogen Bonding

The presence of the hydroxyl (-OH) group on the phenol ring allows 3-(2-Phenylethenyl)phenol to act as both a hydrogen bond donor and acceptor.[2][3] This capability is crucial for its solubility in protic solvents like water and alcohols. In aqueous media, the hydroxyl group can form hydrogen bonds with water molecules, facilitating dissolution.[4] However, the large, nonpolar phenylethenyl portion of the molecule is hydrophobic and disrupts the hydrogen-bonding network of water, which limits its aqueous solubility.[4]

In organic solvents, the solubility behavior varies:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl group, and their alkyl chains can interact favorably with the nonpolar backbone of the molecule. Consequently, higher solubility is expected in these solvents compared to water.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors. The oxygen or nitrogen atoms in these solvents can form hydrogen bonds with the phenolic proton of 3-(2-Phenylethenyl)phenol. Their organic nature also allows for favorable interactions with the nonpolar part of the molecule, generally leading to good solubility.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are van der Waals interactions. The large nonpolar surface area of the phenylethenyl group will be the dominant factor, suggesting some degree of solubility. However, the polar hydroxyl group will be mismatched with the nonpolar solvent, potentially limiting high solubility.[1]

Impact of Molecular Structure

The structure of 3-(2-Phenylethenyl)phenol is closely related to resveratrol (3,5,4'-trihydroxystilbene). Resveratrol itself has poor water solubility (<0.05 mg/mL).[6] Given that 3-(2-Phenylethenyl)phenol has only one hydroxyl group compared to resveratrol's three, its aqueous solubility is predicted to be even lower due to a reduction in hydrogen bonding potential with water. Conversely, its increased lipophilicity may enhance its solubility in nonpolar organic solvents.[7]

Logical Relationship: Factors Influencing Solubility

Caption: Key molecular properties of solute and solvent governing solubility.

Experimental Determination of Solubility

Accurate determination of solubility is paramount in drug development. Several well-established methods can be employed, each with its own advantages and applications.

The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[8][9] It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.[10]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of 3-(2-Phenylethenyl)phenol to a series of vials containing different solvents of interest.

-

Equilibration: Seal the vials and place them in an orbital shaker with temperature control (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.45 µm PTFE) is recommended.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Laser Nephelometry

For high-throughput screening of kinetic solubility, laser nephelometry is a rapid and efficient technique.[12] This method measures the light scattered by suspended particles in a solution.[13][14]

Protocol: Kinetic Solubility Assessment by Laser Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(2-Phenylethenyl)phenol in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the stock solution into the aqueous buffer or solvent of interest.[15]

-

Precipitation Induction: The addition of the DMSO stock solution to the aqueous medium will cause the compound to precipitate if its solubility limit is exceeded.

-

Nephelometric Measurement: Place the microplate into a laser nephelometer. The instrument directs a laser beam through each well, and a detector measures the intensity of scattered light at a 90-degree angle.[13]

-

Data Analysis: The point at which a sharp increase in light scattering is observed corresponds to the concentration at which the compound precipitates, providing an estimate of its kinetic solubility.[12]

Experimental Workflow: Solubility Determination

Sources

- 1. chem.ws [chem.ws]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes [scirp.org]

- 4. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rheolution.com [rheolution.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. enamine.net [enamine.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2-Phenylethenyl)phenol

A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(2-Phenylethenyl)phenol, a resveratrol analog also known as 3-hydroxystilbene, belongs to the stilbene family of phenolic compounds. This class of molecules has garnered significant scientific interest for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. While extensive research has focused on its more famous counterpart, resveratrol, this in-depth technical guide will illuminate the unique therapeutic potential of 3-(2-Phenylethenyl)phenol. We will delve into its likely molecular targets, drawing upon comparative studies of related stilbenoids, and provide detailed, field-proven experimental protocols to empower researchers to validate and explore these targets. This guide is designed to serve as a comprehensive resource, blending established knowledge with a forward-looking, protocol-driven approach to accelerate the discovery and development of novel therapeutics based on the 3-(2-Phenylethenyl)phenol scaffold.

Introduction: The Therapeutic Promise of Stilbenoids

Stilbenes are a class of natural and synthetic polyphenolic compounds characterized by a 1,2-diphenylethylene core structure. Their biological activities are wide-ranging, with many exhibiting significant potential in the prevention and treatment of human diseases.[1] The therapeutic promise of stilbenoids is often attributed to their ability to interact with a multitude of cellular targets, thereby modulating key signaling pathways implicated in disease pathogenesis.[2]

3-(2-Phenylethenyl)phenol, as a member of this family, is anticipated to share some of these beneficial properties. However, subtle structural variations, such as the position of the hydroxyl group on the phenyl ring, can significantly influence binding affinities, metabolic stability, and ultimately, the specific biological activities of these compounds. This guide will therefore focus on elucidating the most probable therapeutic targets of 3-(2-Phenylethenyl)phenol and provide the necessary tools for their rigorous scientific investigation.

Potential Therapeutic Targets and Mechanistic Insights

Based on the known activities of structurally related stilbenes, several key cellular components and signaling pathways emerge as high-priority potential targets for 3-(2-Phenylethenyl)phenol. This section will explore the rationale behind targeting these pathways and molecules.

Cancer: A Multifaceted Approach to a Complex Disease

The anticancer potential of stilbenoids is well-documented, and 3-(2-Phenylethenyl)phenol is a promising candidate for further investigation in this area. Studies on hydroxylated (E)-stilbenes have demonstrated noteworthy growth-inhibitory effects of 3-hydroxylated derivatives in breast cancer cell lines. The primary hypothesized mechanisms of action in an oncological context are detailed below.

Many stilbene derivatives, particularly those in the cis-conformation, are potent inhibitors of tubulin polymerization.[3][4] They are known to bind to the colchicine-binding site on β-tubulin, which disrupts the dynamic instability of microtubules. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3] Given its stilbene core, 3-(2-Phenylethenyl)phenol is a strong candidate for possessing tubulin polymerization inhibitory activity.

Matrix metalloproteinases, particularly MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.[2] The inhibition of these enzymes is a promising strategy for anti-metastatic therapies. A related compound, trans-3-methoxy-5-hydroxystilbene, has been shown to inhibit both the enzymatic activity and protein levels of MMP-2 and MMP-9. This provides a strong rationale for investigating 3-(2-Phenylethenyl)phenol as a potential MMP inhibitor.

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[5] Stilbenoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7] 3'-hydroxypterostilbene, a close analog, has been demonstrated to be a potent inducer of apoptosis in leukemia cells.[8]

Inflammation: Quelling the Fires of Chronic Disease

Chronic inflammation is a contributing factor to a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Polyphenolic compounds are well-known for their anti-inflammatory properties.[9]

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[10] The inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory compounds exert their effects. Stilbene analogs have been shown to inhibit NF-κB activation, suggesting that 3-(2-Phenylethenyl)phenol may also possess this activity.[11]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and JNK pathways, are also critical in mediating inflammatory responses.[12] Resveratrol and its derivatives have been shown to modulate these pathways, leading to a reduction in the production of inflammatory mediators.[13][14] Therefore, the MAPK pathways represent another set of promising targets for 3-(2-Phenylethenyl)phenol.

Sirtuin 1 (SIRT1): A Master Regulator of Cellular Health

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and longevity.[15] Activation of SIRT1 is considered a promising therapeutic strategy for a variety of age-related diseases. Resveratrol is a well-known activator of SIRT1, and it is highly probable that 3-(2-Phenylethenyl)phenol shares this activity.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for the key experiments required to validate the potential therapeutic targets of 3-(2-Phenylethenyl)phenol.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To determine the inhibitory effect of 3-(2-Phenylethenyl)phenol on tubulin polymerization.

Principle: This assay measures the increase in fluorescence of a reporter molecule (e.g., DAPI) that preferentially binds to polymerized microtubules.[14][16]

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

3-(2-Phenylethenyl)phenol stock solution in DMSO

-

Positive control (e.g., Nocodazole or Colchicine)

-

Negative control (DMSO vehicle)

-

Black 96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 3-(2-Phenylethenyl)phenol and the positive control in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the diluted compounds, vehicle control, and positive control to their respective wells.

-

Prepare a tubulin/GTP/reporter mix on ice according to the manufacturer's instructions.

-

Initiate the reaction by adding the tubulin mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the final extent of polymerization for each condition.

-

Determine the IC50 value of 3-(2-Phenylethenyl)phenol by plotting the percentage of inhibition against the compound concentration.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To assess the inhibitory effect of 3-(2-Phenylethenyl)phenol on the enzymatic activity of MMP-2 and MMP-9.

Principle: This technique involves separating proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The areas of enzymatic activity appear as clear bands against a blue background after staining with Coomassie Blue.[1][13]

Materials:

-

Cancer cell line known to express MMP-2 and MMP-9 (e.g., HT1080)

-

Cell culture medium and supplements

-

3-(2-Phenylethenyl)phenol stock solution in DMSO

-

SDS-PAGE equipment and reagents

-

Gelatin

-

Triton X-100

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

-

Coomassie Brilliant Blue R-250 staining and destaining solutions

Procedure:

-

Culture cells to near confluence and then in serum-free medium containing various concentrations of 3-(2-Phenylethenyl)phenol or vehicle control for 24-48 hours.

-

Collect the conditioned media and concentrate the proteins if necessary.

-

Determine the protein concentration of each sample.

-

Mix equal amounts of protein with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubate the gel in developing buffer at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Blue and then destain until clear bands appear.

-

Image the gel and quantify the intensity of the bands corresponding to the molecular weights of pro- and active MMP-2 and MMP-9 using densitometry software.

NF-κB Luciferase Reporter Assay

Objective: To determine if 3-(2-Phenylethenyl)phenol inhibits the transcriptional activity of NF-κB.

Principle: This assay utilizes a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Inhibition of NF-κB activation will result in a decrease in luciferase expression and, consequently, a reduction in luminescence.[9][17]

Materials:

-

A suitable cell line (e.g., HEK293 or a cancer cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

3-(2-Phenylethenyl)phenol stock solution in DMSO

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of 3-(2-Phenylethenyl)phenol or vehicle for 1-2 hours.

-

Stimulate the cells with the NF-κB activator for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of 3-(2-Phenylethenyl)phenol.

Western Blot for MAPK Pathway Phosphorylation

Objective: To investigate the effect of 3-(2-Phenylethenyl)phenol on the phosphorylation of key proteins in the MAPK pathway (e.g., p38, JNK, ERK).

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated forms of target proteins in cell lysates. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[18][19][20]

Materials:

-

Cell line of interest

-

3-(2-Phenylethenyl)phenol stock solution in DMSO

-

Stimulant for the MAPK pathway (e.g., LPS, growth factors)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagents

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies specific for total and phosphorylated forms of p38, JNK, and ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with 3-(2-Phenylethenyl)phenol for various times and at different concentrations, followed by stimulation to activate the MAPK pathway.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.

SIRT1 Fluorometric Activity Assay

Objective: To determine if 3-(2-Phenylethenyl)phenol activates SIRT1 enzymatic activity.

Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1. The deacetylated product is then cleaved by a developing solution to release a fluorescent molecule. An increase in fluorescence indicates activation of SIRT1.[8][15]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate

-

NAD+

-

Developing solution

-

3-(2-Phenylethenyl)phenol stock solution in DMSO

-

SIRT1 activator (e.g., Resveratrol) as a positive control

-

SIRT1 inhibitor (e.g., Nicotinamide) as a negative control

-

Assay buffer

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of 3-(2-Phenylethenyl)phenol and the controls.

-

In a 96-well plate, add the assay buffer, NAD+, and the test compounds or controls.

-

Add the SIRT1 enzyme to initiate the reaction, except in the "no enzyme" control wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the developing solution to each well and incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT1 activation relative to the vehicle control.

Data Presentation and Interpretation

For each of the proposed targets, it is crucial to present the quantitative data in a clear and concise manner. The following tables provide templates for summarizing the key findings from the experimental protocols described above.

Table 1: In Vitro Cytotoxicity of 3-(2-Phenylethenyl)phenol

| Cell Line | Assay Type | IC50 (µM) |

| Breast Cancer (e.g., MDA-MB-231) | MTT / CellTiter-Glo | To be determined |

| Colon Cancer (e.g., HCT116) | MTT / CellTiter-Glo | To be determined |

| Normal Fibroblasts (e.g., WI-38) | MTT / CellTiter-Glo | To be determined |

Table 2: Inhibitory Activity of 3-(2-Phenylethenyl)phenol on Potential Targets

| Target | Assay Type | IC50 / EC50 (µM) |

| Tubulin Polymerization | Fluorescence-based | To be determined |

| MMP-2 Activity | Gelatin Zymography | To be determined |

| MMP-9 Activity | Gelatin Zymography | To be determined |

| NF-κB Transcriptional Activity | Luciferase Reporter | To be determined |

| p38 MAPK Phosphorylation | Western Blot | To be determined |

| JNK MAPK Phosphorylation | Western Blot | To be determined |

| SIRT1 Activity | Fluorometric Assay | To be determined |

Future Directions: Expanding the Target Landscape

While this guide provides a solid foundation for investigating the primary potential therapeutic targets of 3-(2-Phenylethenyl)phenol, the full spectrum of its biological activities is likely much broader. To gain a more comprehensive understanding of its mechanism of action, unbiased, high-throughput screening approaches are recommended.

-

Proteomic Analysis: Techniques such as activity-based protein profiling (ABPP) or chemical proteomics can be employed to identify the direct binding partners of 3-(2-Phenylethenyl)phenol within the cellular proteome.

-

Transcriptomic Analysis: Microarray or RNA-sequencing (RNA-Seq) analysis of cells treated with 3-(2-Phenylethenyl)phenol can reveal global changes in gene expression, providing insights into the signaling pathways and cellular processes that are modulated by the compound.[11][21]

Conclusion

3-(2-Phenylethenyl)phenol represents a promising, yet underexplored, member of the stilbene family with significant therapeutic potential. This in-depth technical guide has outlined a rational, evidence-based approach to identifying and validating its key molecular targets in the context of cancer and inflammation. By providing detailed, actionable experimental protocols and a framework for data interpretation, we aim to empower researchers to unlock the full therapeutic promise of this intriguing compound. The systematic investigation of its effects on tubulin polymerization, MMP activity, and key signaling pathways such as NF-κB, MAPK, and SIRT1 will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

-

Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression. (2009). PubMed. [Link]

-

Inhibition of tubulin polymerization. In vitro tubulin polymerization... (n.d.). ResearchGate. [Link]

-

Transcriptomic Analysis Reveals Novel Regulators of the Scots Pine Stilbene Pathway. (n.d.). Plant Physiology. [Link]

-

The Effect of 3'-Hydroxy-3,4,5,4'-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Mot. (2020). SciSpace. [Link]

-

Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase. (2019). PubMed. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

-

Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells. (n.d.). PMC. [Link]

-

Design and synthesis of stilbene analogs based on resveratrol as NF-κB inhibitors for the treatment of breast cancer. (2025). PubMed. [Link]

-

Tubulin-interactive stilbene derivatives as anticancer agents. (2013). SciSpace. [Link]

-

Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. (n.d.). PMC. [Link]

-

Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. (n.d.). PubMed. [Link]

-

Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol. (2021). MDPI. [Link]

-

Pterostilbene Inhibits FcεRI Signaling through Activation of the LKB1/AMPK Pathway in Allergic Response. (2020). ACS Publications. [Link]

-

Pterostilbene Alleviates Cholestasis by Promoting SIRT1 Activity in Hepatocytes and Macrophages. (2021). Frontiers. [Link]

-

Characterization of Effectiveness in Concerted Ih Inhibition and IK(Ca) Stimulation by Pterostilbene (Trans-3,5-dimethoxy-4′-hydroxystilbene), a Stilbenoid. (n.d.). PMC. [Link]

-

Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. (n.d.). Hindawi. [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

-

Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. (n.d.). BPS Bioscience. [Link]

-

Transcriptome analysis reveals novel regulators of the Scots pine stilbene pathway. (2023). bioRxiv. [Link]

-

Apoptosis and autophagy induction as mechanism of cancer prevention by naturally occurring dietary agents. (n.d.). PMC. [Link]

-

Pterostilbene and 3'-hydroxypterostilbene are effective apoptosis-inducing agents in MDR and BCR-ABL-expressing leukemia cells. (2005). PubMed. [Link]

-

Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. (n.d.). PMC. [Link]

-

Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. (2025). Biomedical and Pharmacology Journal. [Link]

-

Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (n.d.). MDPI. [Link]

-

Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. (2017). PMC. [Link]

-

Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. (2021). Semantic Scholar. [Link]

-

A proteasome-dependent inhibition of SIRT-1 by the resveratrol analogue 4,4. (2024). CNR-IRIS. [Link]

-

Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PMC. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). PMC. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

-

(PDF) Pharmacologic Activities¬ of 3'-Hydroxypterostilbene: Cytotoxic, Anti-Oxidant, Anti-Adipogenic, Anti-Inflammatory, Histone Deacetylase and Sirtuin 1 Inhibitory Activity. (2025). ResearchGate. [Link]

-

Stellettin B regulated MAPK signaling. (A) Western blotting for p38,... (n.d.). ResearchGate. [Link]

-

Tubulin-interactive stilbene derivatives as anticancer agents. (2013). PubMed. [Link]

-

Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. (n.d.). RSC Publishing. [Link]

-

Metabolome and Transcriptome Joint Analysis Reveals That Different Sucrose Levels Regulate the Production of Flavonoids and Stilbenes in Grape Callus Culture. (2024). PMC. [Link]

-

Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases. (2023). Frontiers. [Link]

-

Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). (n.d.). PMC. [Link]

-

Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. imrpress.com [imrpress.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cytoskeleton.com [cytoskeleton.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benthamopen.com [benthamopen.com]

- 17. promega.es [promega.es]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling and In Vitro Antioxidant Capacity of Stilbenoids: A Technical Guide for Preclinical Development

Executive Summary

Stilbenoids, characterized by a distinct C6–C2–C6 backbone, are a class of polyphenolic phytoalexins that have garnered immense interest in drug development due to their pleiotropic pharmacological profiles[1]. Compounds such as resveratrol, piceatannol, and pterostilbene exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties[2]. However, quantifying their "antioxidant capacity" is not a monolithic endeavor. As application scientists, we must approach this by decoupling direct chemical scavenging from indirect cellular mechanisms. This whitepaper provides a comprehensive technical guide to the structure-activity relationships (SAR), mechanistic pathways, and self-validating in vitro protocols required to accurately profile stilbenoids.

Structural Basis of Antioxidant Capacity (SAR)

The antioxidant efficacy of a stilbenoid is inextricably linked to its molecular architecture. The causality behind a molecule's radical scavenging ability lies in the number and position of its hydroxyl (-OH) and methoxy (-OCH3) groups[3].

-

Resveratrol (3,5,4'-trihydroxy-trans-stilbene): Serving as the prototypical stilbenoid, its three hydroxyl groups provide a baseline for hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms[1].

-

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene): The addition of a hydroxyl group at the 3' position creates an ortho-dihydroxy (catechol) structure on the B-ring. This configuration significantly lowers the O-H bond dissociation enthalpy, making piceatannol a vastly superior direct radical scavenger compared to resveratrol[2][3].

-

Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene): The substitution of hydroxyls with methoxy groups at the 3 and 5 positions sterically hinders direct radical scavenging, resulting in lower in vitro chemical antioxidant capacity. However, this modification dramatically increases lipophilicity, cellular permeability, and metabolic stability, shifting its primary utility to indirect antioxidant mechanisms[4].

Differentiating Chemical Assays: HAT vs. SET Mechanisms

To build a robust preclinical profile, we must employ orthogonal cell-free assays that capture the primary modes of phenolic antioxidant action: HAT, SET, sequential proton loss electron transfer, and transition metal chelation[5].

-

ORAC (Oxygen Radical Absorbance Capacity): A purely HAT-based kinetic assay. It measures the ability of stilbenoids to protect a fluorescent probe from peroxyl radicals. Resveratrol demonstrates a high ORAC value of approximately 27.9 mmol TE/g[6].

-

DPPH and ABTS Assays: These are mixed-mode assays heavily skewed toward SET. They evaluate the reduction of stable radicals. Piceatannol exhibits exceptional ABTS scavenging activity (IC50 ~6.73 μM), outperforming both resveratrol (IC50 ~11.15 μM) and the standard Trolox (IC50 ~16.83 μM)[2].

Quantitative Data Summary: Comparative In Vitro Antioxidant Profiles

| Stilbenoid | Structural Modification | Primary In Vitro Mechanism | ORAC Value | DPPH/ABTS Scavenging Capacity |

| Resveratrol | Baseline (3,5,4'-trihydroxyl) | HAT & SET | ~27.9 mmol TE/g[6] | Moderate (IC50 ~11.15 μM)[2] |

| Piceatannol | ortho-dihydroxy B-ring | Enhanced HAT & SET | > Resveratrol | High (IC50 ~6.73 μM)[2] |

| Pterostilbene | 3,5-dimethoxy substitution | Indirect (Cellular) | < Resveratrol | Low |

Cellular Antioxidant Activity (CAA) & Nrf2/ARE Signaling

Chemical assays fail to account for bioavailability, membrane binding, and intracellular metabolism. The Cellular Antioxidant Activity (CAA) assay bridges this gap by quantifying Reactive Oxygen Species (ROS) scavenging within a living cell.

Furthermore, the true therapeutic potential of stilbenoids lies in their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. While many Nrf2 activators are electrophiles that covalently modify Keap1 via Michael addition, substituted trans-stilbenes are not highly electrophilic[7]. Instead, they disrupt the Keap1-Nrf2 complex through non-covalent structural interactions, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE), upregulating endogenous enzymes like Superoxide Dismutase (SOD) and Heme Oxygenase-1 (HO-1)[4][7].

Fig 1. Mechanism of Nrf2/ARE pathway activation by stilbenoid compounds.

Self-Validating Experimental Protocols

A reliable protocol must include internal controls to validate causality. Below are the definitive workflows for profiling stilbenoids.

Protocol 1: High-Throughput ORAC Assay (Cell-Free)

Rationale: Validates the direct Hydrogen Atom Transfer (HAT) capability of the stilbenoid.

-

Preparation: Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve the stilbenoid (e.g., piceatannol) in DMSO, then dilute in buffer (final DMSO < 1%).

-

Reagent Addition: In a black 96-well microplate, add 25 µL of the sample, Trolox standards (positive control), or buffer (blank). Add 150 µL of fluorescein sodium salt (10 nM final concentration).

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow temperature equilibration.

-

Stressor Introduction: Rapidly inject 25 µL of AAPH (240 mM) to initiate peroxyl radical generation.

-

Kinetic Measurement: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for the sample and subtract the blank AUC. Express results as Trolox Equivalents (TE).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Rationale: Validates membrane permeability and intracellular ROS scavenging.

-

Cell Seeding: Seed HepG2 cells at 6×104 cells/well in a 96-well black plate. Incubate for 24 hours.

-

Treatment: Wash cells with PBS. Add the stilbenoid compound and 25 µM DCFH-DA (fluorescent probe) diluted in treatment medium. Incubate for 1 hour at 37°C.

-

Washing (Critical Step): Wash cells thoroughly with PBS to remove extracellular antioxidant compounds. Failure to do this results in false positives from extracellular scavenging.

-

Oxidative Stress: Apply 600 µM AAPH in HBSS to the cells to generate intracellular peroxyl radicals.

-

Kinetic Reading: Immediately measure fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour.

-

Quantification: Calculate the CAA unit: CAA=1−(∫SA/∫CA) , where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Fig 2. Step-by-step experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

References

- Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes.PubMed (nih.gov).

- Molecular mechanism of Nrf2 pathway activation through stilbenes.

- Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling P

- Resveratrol: A Review on the Biological Activity and Applic

- Antioxidant and Cytoprotective Activities of Grapevine Stilbenes.

- Piceatannol, a comprehensive review of health perspectives and pharmacological aspects.Arab Journal of Chemistry.

- Oligostilbenoids in Vitis vinifera L. Pinot Noir Grape Cane Extract: Isolation, Characterization, in vitro Antioxidant Capacity and Anti-proliferative Effect on Cancer Cells.

Sources

- 1. Resveratrol: A Review on the Biological Activity and Applications [mdpi.com]

- 2. Piceatannol, a comprehensive review of health perspectives and pharmacological aspects - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Hydroxystilbenes: Mechanisms and Methodologies

Executive Summary & Structural Pharmacokinetics

Hydroxystilbenes—a class of naturally occurring polyphenolic compounds characterized by a 1,2-diphenylethylene backbone—have emerged as highly pleiotropic molecules in drug development. The most extensively studied members, including resveratrol (3,5,4'-trihydroxystilbene), pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), and piceatannol (3,3',4,5'-tetrahydroxystilbene), exhibit potent metabolic, antioxidant, and anti-inflammatory properties.

From a structural biology perspective, the precise positioning of hydroxyl and methoxy groups dictates their pharmacokinetic profiles and target binding affinities. For instance, the substitution of hydroxyl groups with lipophilic methoxy groups in pterostilbene significantly enhances its cellular permeability and in vivo bioavailability compared to resveratrol [1]. Conversely, the ortho-dihydroxyl structure of piceatannol makes it a superior electron donor, dramatically enhancing its capacity to stabilize semiquinone radicals and scavenge reactive oxygen species (ROS) [1].

Tripartite Mechanism of Action

The therapeutic efficacy of hydroxystilbenes is driven by a highly interconnected network of three primary signaling axes.

The SIRT1/AMPK Metabolic Axis

Resveratrol is fundamentally recognized as a Sirtuin 1 (SIRT1) Activating Compound (STAC). It binds to the SIRT1 enzyme, lowering the Michaelis constant ( Km ) for acetylated substrates and facilitating the deacetylation of downstream targets like PGC-1α, which drives mitochondrial biogenesis [2]. Concurrently, hydroxystilbenes activate AMP-activated protein kinase (AMPK). The relationship between SIRT1 and AMPK is highly interdependent: SIRT1 deacetylates and activates LKB1 (the upstream kinase of AMPK), while AMPK enhances the intracellular NAD+/NADH ratio, which is the obligate fuel for SIRT1 activity [3].

Nrf2-Mediated Antioxidant Defense

Hydroxystilbenes act as potent electrophiles that disrupt the interaction between Keap1 and the transcription factor Nrf2. Upon liberation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE), upregulating cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NQO-1 [4]. This pathway is critical for reducing endothelial cell injury and mitigating oxidative stress in vascular arterial walls [4].

NF-κB and Inflammasome Suppression

Stilbenoids like piceatannol and 3′-hydroxypterostilbene exert profound anti-inflammatory effects by inhibiting the IKK complex. This prevents the phosphorylation and proteasomal degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm [5]. This blockade halts the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppresses the downstream assembly of the NLRP3 inflammasome [6].

Integrated molecular signaling pathways modulated by hydroxystilbene compounds.

Quantitative Pharmacological Parameters

To facilitate cross-compound comparison, the following table synthesizes the quantitative parameters of key hydroxystilbenes across various experimental models.

Table 1: Quantitative Parameters for Hydroxystilbene Experimental Models

| Parameter / Target | Compound | Effective Concentration | Biological Model / Assay | Key Outcome |

| SIRT1 Activation | Resveratrol | 10 - 50 µM | In vitro Fluorometric Assay | Increased deacetylation rate of target peptides [7] |

| Antibacterial (MIC) | Pterostilbene | 25 - 100 µg/mL | B. cereus culture | Apoptosis-like cell death (ALD), ROS generation [8] |

| Cytotoxicity | Piceatannol | 20 - 100 µM | SK-Mel-28 melanoma cells | Chromatin condensation, apoptotic bodies (24-48h) [9] |

| NF-κB Inhibition | 3′-Hydroxypterostilbene | 10 - 40 µM | LPS-induced RAW 264.7 cells | Reduced TNF-α, IL-1β, IL-6 production [6] |

Empirical Validation: Self-Validating Experimental Protocols

To rigorously evaluate the mechanistic claims of hydroxystilbenes, experimental design must move beyond simple observation and incorporate causality-driven, self-validating controls.

Fluorometric SIRT1 Enzymatic Activity Assay

Scientific Causality: This assay relies on a two-step biochemical conversion. The substrate (e.g., Fluor de Lys) contains an acetylated lysine adjacent to a fluorophore. In its acetylated state, the peptide bond is sterically hindered and chemically resistant to the developer (trypsin). When SIRT1 deacetylates the lysine, it sensitizes the substrate. Trypsin then cleaves the deacetylated peptide, liberating the fluorophore. This elegantly translates an invisible epigenetic modification into a quantifiable optical signal [7].

Step-by-Step Methodology:

-

Reaction Preparation: In a black opaque-bottom 96-well plate on ice, combine 5-50 ng of purified recombinant SIRT1 enzyme, 10-50 µM fluorogenic substrate, 100-500 µM NAD+ , and the test hydroxystilbene (e.g., resveratrol). Adjust the final volume to 50 µL with assay buffer (pH 7.4, 1 mM DTT) [7].

-

Deacetylation Incubation: Seal the plate and incubate at 37°C for 30-60 minutes to allow enzymatic deacetylation.

-

Signal Development: Add 50 µL of Developer II solution (containing trypsin) to cleave only the deacetylated peptides. Incubate at 37°C for 30-45 minutes protected from light.

-

Fluorescence Measurement: Read the plate at an excitation of 350-360 nm and emission of 450-460 nm.

Self-Validating Controls:

-

Negative Control: Use a catalytically inactive SIRT1 mutant (H363Y) to prove the signal is strictly enzyme-dependent.

-

Background Control: Omit the substrate to rule out the natural auto-fluorescence common to stilbene compounds.

-

Reference Control: Include EX-527 (a known SIRT1 inhibitor) to establish the baseline of inhibition.

Step-by-step experimental workflow for the fluorometric SIRT1 enzymatic activity assay.

Subcellular Fractionation and NF-κB p65 DNA-Binding Assay

Scientific Causality: NF-κB signaling is governed by spatial dynamics, not just protein abundance. Total cellular p65 levels remain static during early inflammation; activation is marked exclusively by its migration from the cytoplasm to the nucleus. Therefore, whole-cell lysis obscures the mechanism. Subcellular fractionation isolates the nuclear compartment, allowing the specific quantification of active, DNA-binding p65 [5].

Step-by-Step Methodology:

-

Cell Lysis & Fractionation: Treat cells with the target hydroxystilbene followed by an inflammatory stimulus (e.g., LPS). Lyse cells in a hypotonic buffer to disrupt the plasma membrane while leaving nuclei intact. Centrifuge to separate the cytoplasmic fraction (supernatant) from the nuclear pellet.

-

Nuclear Extraction: Resuspend the pellet in a high-salt hypertonic extraction buffer to lyse the nuclear envelope and release nuclear proteins.

-

DNA-Binding Assay: Apply the nuclear extract to a 96-well plate pre-coated with an NF-κB-specific double-stranded DNA consensus sequence.

-

Detection: Use a primary antibody specific to the active conformation of p65, followed by an HRP-conjugated secondary antibody and colorimetric substrate development.

Self-Validating Controls:

-

Fraction Purity Control: Perform Western blotting for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to verify successful compartment separation without cross-contamination.

-

Specificity Control: Add soluble wild-type consensus dsDNA as a competitive inhibitor during the binding assay to confirm that p65 binding is sequence-specific, eliminating false positives from non-specific protein-DNA interactions.

References

- Comprehensive Application Notes and Protocols for In Vitro SIRT1 Enzymatic Activity Fluorometric Assays Source: Smolecule URL

- Stilbenes from Vine Extracts: Therapeutic Potential and Mechanisms Source: MDPI URL

- Piceatannol and 3′-Hydroxypterostilbene Alleviate Inflammatory Bowel Disease by Maintaining Intestinal Epithelial Integrity and Regulating Gut Microbiota in Mice Source: ACS Publications URL

- SIRT1 Takes a Backseat to AMPK in the Regulation of Insulin Sensitivity by Resveratrol Source: American Diabetes Association URL

- Assessment of the Antibacterial Mechanism of Pterostilbene against Bacillus cereus through Apoptosis-like Cell Death Source: ACS Publications URL